molecular formula C18H14ClNOS B2550125 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797871-66-9

2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2550125
CAS No.: 1797871-66-9
M. Wt: 327.83
InChI Key: BWPBHHWXDCPFFP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide is an organic compound that features a benzamide core substituted with a 2-chloro group and a 2-(thiophen-3-yl)benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 2-(thiophen-3-yl)benzyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where thiophene is alkylated with a benzyl halide in the presence of a Lewis acid catalyst.

    Amidation Reaction: The benzyl intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different derivatives.

    Coupling Reactions: The benzyl moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation of the thiophene ring could produce a sulfone.

Scientific Research Applications

2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of organic electronic materials.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking experiments.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(thiophen-2-yl)benzyl)benzamide
  • 2-chloro-N-(2-(furan-3-yl)benzyl)benzamide
  • 2-chloro-N-(2-(pyridin-3-yl)benzyl)benzamide

Uniqueness

2-chloro-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

2-chloro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS/c19-17-8-4-3-7-16(17)18(21)20-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPBHHWXDCPFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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